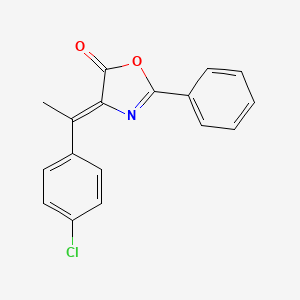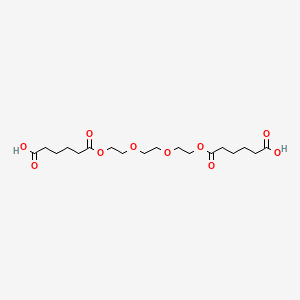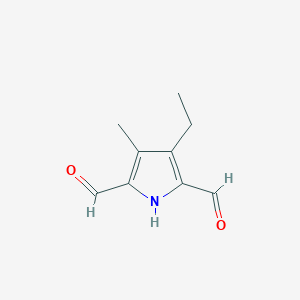
(Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-phenyl-2-oxazoline under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the phenyl rings.
科学研究应用
Chemistry
In chemistry, (Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. Oxazolone derivatives are known for their anti-inflammatory, antimicrobial, and anticancer activities, making them valuable in drug discovery and development.
Industry
In the industry, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of (Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
Similar compounds to (Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one include other oxazolone derivatives such as:
- (Z)-4-(1-(4-Methylphenyl)ethylidene)-2-phenyloxazol-5(4H)-one
- (Z)-4-(1-(4-Fluorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one
- (Z)-4-(1-(4-Bromophenyl)ethylidene)-2-phenyloxazol-5(4H)-one
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and reactivity compared to other oxazolone derivatives. The presence of the 4-chlorophenyl group may enhance its potency and selectivity in biological applications.
属性
分子式 |
C17H12ClNO2 |
|---|---|
分子量 |
297.7 g/mol |
IUPAC 名称 |
(4Z)-4-[1-(4-chlorophenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12ClNO2/c1-11(12-7-9-14(18)10-8-12)15-17(20)21-16(19-15)13-5-3-2-4-6-13/h2-10H,1H3/b15-11- |
InChI 键 |
HOYSOWCSWCVEML-PTNGSMBKSA-N |
手性 SMILES |
C/C(=C/1\C(=O)OC(=N1)C2=CC=CC=C2)/C3=CC=C(C=C3)Cl |
规范 SMILES |
CC(=C1C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Hydroxy-2-methoxybenzo[d]oxazole](/img/structure/B12883418.png)
![((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12883421.png)
![2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one](/img/structure/B12883423.png)


![5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol](/img/structure/B12883445.png)


![Cyclopenta[c]pyrrole-1,5-dione, 2,3,3a,4-tetrahydro-6-phenyl-](/img/structure/B12883459.png)
![Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]-](/img/structure/B12883464.png)




